molecular formula C6H4ClN3 B596971 2-Chloroimidazo[1,2-B]pyridazine CAS No. 127566-19-2

2-Chloroimidazo[1,2-B]pyridazine

Cat. No. B596971
Key on ui cas rn: 127566-19-2
M. Wt: 153.569
InChI Key: HQHPYERNFAFRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507488B2

Procedure details

Chloro-imidazo[1,2-b]pyridazine (10-1) was synthesized as shown in scheme 10, wherein chloracetaldehyde (55% in water, 126 ml, 880 mmol) was added to a solution of 6-chloro-pyridazin-3-ylamine (25.43 g, 196 mmol) and NaHCO3 (28 g, 334 mmol) in EtOH (600 ml) and then the reaction mixture was heated to reflux while stirring for 14 hours. The resulting dark brown reaction mixture was then concentrated under vacuum and the resulting residue reconstituted with dichloromethane (DCM). This solution was filtered through a celite pad and the solid washed with DCM and the solvent was then removed to yield a dark brown oil. 2M HCl (290 ml) and water (300 ml) was added to the residue and the resulting slurry was stirred at room temperature for 15 minutes. The solution was filtered through a celite pad and the filter cake was washed with water. The filtrate was extracted with diethyl ether (3×200 ml). The aqueous layer was cooled to 0° C. (ice bath) and neutralized using NaOH (24 g). The resulting slurry was extracted with diethyl ether (6×300 ml), dried using sodium sulfate and the diethyl ether was removed using a rotary evaporator to yield chloro-imidazo[1,2-b]pyridazine (10-1) as a light orange solid. MS: 155.1 [M+1]+.
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
25.43 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
290 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]=O.Cl[C:6]1[N:11]=[N:10][C:9]([NH2:12])=[CH:8][CH:7]=1.C([O-])(O)=O.[Na+].Cl>CCO.O>[Cl:1][C:2]1[N:12]=[C:9]2[CH:8]=[CH:7][CH:6]=[N:11][N:10]2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
126 mL
Type
reactant
Smiles
ClCC=O
Step Two
Name
Quantity
25.43 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
290 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Chloro-imidazo[1,2-b]pyridazine (10-1) was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The resulting dark brown reaction mixture was then concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
This solution was filtered through a celite pad
WASH
Type
WASH
Details
the solid washed with DCM
CUSTOM
Type
CUSTOM
Details
the solvent was then removed
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred at room temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a celite pad
WASH
Type
WASH
Details
the filter cake was washed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with diethyl ether (3×200 ml)
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with diethyl ether (6×300 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the diethyl ether was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1N=C2N(N=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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